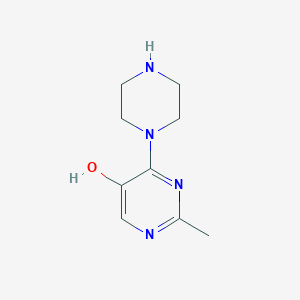
5-Chloro-1,2-dihydro-2-oxo-3-pyridinesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-1,2-dihydro-2-oxo-3-pyridinesulfonyl chloride is a chemical compound with the molecular formula C5H3Cl2NO3S. It is a derivative of pyridine, characterized by the presence of a sulfonyl chloride group and a chlorine atom at the 5-position of the pyridine ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1,2-dihydro-2-oxo-3-pyridinesulfonyl chloride typically involves the reaction of 3-pyridinesulfonic acid with thionyl chloride. The reaction is carried out under controlled conditions, usually at low temperatures (0-5°C) to prevent decomposition and ensure high yield. The reaction proceeds as follows:
- Add thionyl chloride to water and cool the mixture to 0-5°C.
- Add cuprous chloride to the mixture.
- Introduce fluoboric acid diazonium salt to the solution and allow the reaction to proceed overnight at 0-5°C.
- Extract the reaction mixture with dichloromethane and combine the organic layers.
- Wash the organic layer with saturated aqueous sodium bicarbonate solution, water, and saturated brine.
- Dry the product over anhydrous sodium sulfate, filter, and concentrate to remove methylene chloride, yielding this compound with a yield of approximately 90.7% .
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-1,2-dihydro-2-oxo-3-pyridinesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Thionyl Chloride: Used in the initial synthesis.
Cuprous Chloride: Acts as a catalyst in the reaction.
Fluoboric Acid Diazonium Salt: Used in the diazotization step.
Dichloromethane: Solvent for extraction.
Sodium Bicarbonate Solution: Used for washing the organic layer.
Major Products
Sulfonamides: Formed by substitution with amines.
Sulfonates: Formed by substitution with alcohols.
Biaryl Compounds: Formed through coupling reactions.
Aplicaciones Científicas De Investigación
5-Chloro-1,2-dihydro-2-oxo-3-pyridinesulfonyl chloride is utilized in various scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Serves as an intermediate in the synthesis of drugs with potential therapeutic effects, such as anti-inflammatory and anticancer agents.
Industry: Applied in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Chloro-1,2-dihydro-2-oxo-3-pyridinesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with various nucleophiles, leading to the formation of sulfonamide, sulfonate, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
Pyridine-3-sulfonyl chloride: Similar structure but lacks the chlorine atom at the 5-position.
5-Chloro-2-oxo-1,2-dihydro-3-pyridinecarbonyl chloride: Contains a carbonyl chloride group instead of a sulfonyl chloride group.
Uniqueness
5-Chloro-1,2-dihydro-2-oxo-3-pyridinesulfonyl chloride is unique due to the presence of both a sulfonyl chloride group and a chlorine atom at the 5-position of the pyridine ring. This combination imparts distinct reactivity and allows for the synthesis of a wide range of derivatives with diverse applications .
Propiedades
Fórmula molecular |
C5H3Cl2NO3S |
|---|---|
Peso molecular |
228.05 g/mol |
Nombre IUPAC |
5-chloro-2-oxo-1H-pyridine-3-sulfonyl chloride |
InChI |
InChI=1S/C5H3Cl2NO3S/c6-3-1-4(12(7,10)11)5(9)8-2-3/h1-2H,(H,8,9) |
Clave InChI |
HJLCGMYCSWAHRK-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=O)NC=C1Cl)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-amine](/img/structure/B13930561.png)


![Propanedioic acid, [(2-methylphenyl)methylene]-, diethyl ester](/img/structure/B13930589.png)


![Methyl 3-nitro-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B13930614.png)
![3-[(4-(3-Methoxypyridin-4-yl)-1,3,5-triazin-2-yl)amino]benzenemethanesulfonamide](/img/structure/B13930615.png)

